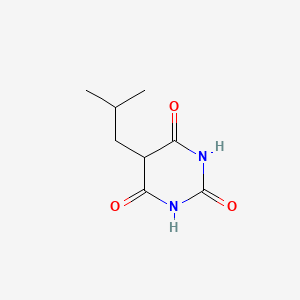
5-Isobutylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutylbarbituric acid is a derivative of barbituric acid, characterized by the substitution of hydrogen atoms at position 5 with an isobutyl group. The molecular formula of this compound is C8H12N2O3, and it has a molecular weight of 184.1925 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylbarbituric acid typically involves the reaction of barbituric acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isobutyl group replaces one of the hydrogen atoms at position 5 of the barbituric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isobutyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmacological Uses
- Analgesics and Sedatives :
- Barbiturate Derivatives :
Kinetics and Hydrolysis
Research has demonstrated that the kinetics of hydrolysis of barbituric acid derivatives, including this compound, can be influenced by environmental conditions such as pH and temperature. Studies have elucidated two pathways for the cleavage of these compounds, providing insights into their stability and reactivity under physiological conditions .
Case Studies
- A notable case study involved the use of butalbital (which contains this compound) in treating migraines. Although not specifically indicated for migraines due to a lack of clinical trials supporting its efficacy for this condition, it has been widely prescribed off-label in combination products .
Mecanismo De Acción
The mechanism of action of 5-Isobutylbarbituric acid involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Butalbital: 5-Allyl-5-isobutylbarbituric acid, used as a sedative and muscle relaxant.
Phenobarbital: A barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate used for its sedative and hypnotic effects.
Uniqueness
5-Isobutylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other barbiturates, it has a unique balance of sedative and hypnotic effects, making it valuable in both research and therapeutic applications .
Propiedades
Número CAS |
42846-91-3 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
CZERPPISCPPWRA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
SMILES canónico |
CC(C)CC1C(=O)NC(=O)NC1=O |
Key on ui other cas no. |
42846-91-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















